

# A Comprehensive Review of **cis-Nerolidol** Toxicology and Safety

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **cis-Nerolidol**

Cat. No.: **B191965**

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

## Introduction

**Cis-nerolidol** is a naturally occurring sesquiterpene alcohol found in the essential oils of numerous plants, including jasmine, tea tree, and neroli.<sup>[1][2]</sup> It is characterized by a fresh, floral, and woody aroma, leading to its widespread use as a fragrance ingredient in cosmetics, personal care products, and detergents, as well as a flavoring agent in the food industry.<sup>[1][3]</sup> <sup>[4]</sup> The U.S. Food and Drug Administration (FDA) has approved nerolidol for use as a food flavoring agent.<sup>[3]</sup> Beyond its aromatic properties, **cis-nerolidol** has demonstrated a range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and antitumor effects, sparking interest in its pharmaceutical potential.<sup>[1][5]</sup> This technical guide provides a comprehensive review of the available toxicology and safety data for **cis-nerolidol**, focusing on quantitative data, experimental methodologies, and mechanistic pathways to support further research and development.

## Acute and Dermal Toxicity

The acute toxicity of nerolidol (isomer unspecified) is generally low. Oral LD50 values in rodents are reported to be above 5000 mg/kg, with a dermal LD50 in rabbits also exceeding 5000 mg/kg.<sup>[6][7][8]</sup> While some safety data sheets classify nerolidol as a skin and eye irritant that may cause sensitization upon contact, a study using a 4% solution reported no irritation or sensitization.<sup>[6][7][9]</sup>

Table 1: Acute Toxicity Data for Nerolidol (Isomer Unspecified)

| Species | Route of Administration | LD50 Value   | Reference(s) |
|---------|-------------------------|--------------|--------------|
| Rat     | Oral                    | > 5000 mg/kg | [6][7][8]    |
| Mouse   | Oral                    | 15000 mg/kg  | [6][9]       |
| Rabbit  | Dermal                  | > 5000 mg/kg | [6]          |

## Genotoxicity and Mutagenicity

The genotoxicity of nerolidol presents a complex picture. An in vitro study on human hepatocellular carcinoma (HepG2/C3A) cells found that **cis-nerolidol** did not exhibit genotoxic activity at cytotoxic concentrations of 100-250  $\mu$ M.[5] However, an in vivo study in mice using nerolidol (isomer unspecified) demonstrated weak, dose-related DNA damage in peripheral blood and liver cells.[10] The same study found an increase in micronucleated cells at the two highest doses tested (500 and 2000 mg/kg), suggesting clastogenic potential at high concentrations.[10][11]

Table 2: Genotoxicity Study Results for Nerolidol

| Study Type | Test System     | Compound                       | Doses/Concentrations | Findings                                                          | Reference(s) |
|------------|-----------------|--------------------------------|----------------------|-------------------------------------------------------------------|--------------|
| In Vitro   | HepG2/C3A cells | cis-Nerolidol                  | 100-250 $\mu$ M      | No genotoxic activity observed.                                   | [5]          |
| In Vivo    | Mice            | Nerolidol (isomer unspecified) | 250, 500, 2000 mg/kg | Weak, dose-related DNA damage; clastogenic at 500 and 2000 mg/kg. | [10][11]     |

# Experimental Protocol: In Vivo Mouse Genotoxicity Assessment

The following methodology was employed to assess the genotoxic and clastogenic potential of nerolidol in mice.[\[10\]](#)

- Test Animals: Male and female mice.
- Compound Administration: A single dose of nerolidol (250, 500, or 2000 mg/kg body weight) was administered via oral gavage. A positive control group received N-nitroso-N-ethylurea (50 mg/kg).[\[10\]](#)
- Sample Collection:
  - Peripheral blood was collected 4 and 24 hours post-treatment for the Comet assay.[\[10\]](#)
  - Liver cells were collected 24 hours post-treatment for the Comet assay.[\[10\]](#)
  - Bone marrow was collected 24 hours post-treatment for the micronucleus assay.[\[10\]](#)
- Comet Assay (DNA Damage):
  - At least 100 nucleoids per cell type per animal were analyzed to determine DNA damage scores.[\[10\]](#)
- Micronucleus Assay (Clastogenicity):
  - 2000 polychromatic erythrocytes (PCEs) per animal were scored for the presence of micronuclei.[\[10\]](#)
- Cytotoxicity Assessment:
  - The ratio of polychromatic to normochromatic erythrocytes (PCE:NCE) was calculated by scoring 200 total erythrocytes to assess bone marrow cytotoxicity.[\[10\]](#)



[Click to download full resolution via product page](#)

*Caption: Experimental workflow for *in vivo* genotoxicity assessment of nerolidol in mice.*

## Reproductive and Developmental Toxicity

Direct studies on the reproductive and developmental toxicity of **cis-nerolidol** are limited. However, one study investigated the potential of nerolidol (isomer unspecified) to mitigate paclitaxel-induced reproductive toxicity in male rats.[12][13] In this context, nerolidol demonstrated a protective effect, suggesting it does not exacerbate and may even ameliorate reproductive damage caused by other agents.[12][14] Further research is required to establish a definitive reproductive toxicity profile for **cis-nerolidol** itself.

## Experimental Protocol: Protective Effect on Reproductive Toxicity

- **Test Animals:** Forty healthy adult male Sprague Dawley rats were divided into four groups. [12]
- **Treatment Groups:**

- Control
- Paclitaxel (PAC): 2 mg/kg, intraperitoneally, once a week for 4 weeks.[12]
- Nerolidol (NRL): 100 mg/kg/day, orally, for 4 weeks.[12]
- PAC + NRL: Combined treatment as above.[12]
- Endpoint Analysis: After 4 weeks, testicular tissues were collected to measure oxidants, antioxidants, sperm motility and density, abnormal spermatozoon ratios, and inflammatory cytokines (IL-1, IL-6, TNF- $\alpha$ , IL-10).[12]

## Carcinogenicity

Comprehensive long-term carcinogenicity studies for **cis-nerolidol** have not been identified in the reviewed literature. It is not listed as a carcinogen by the International Agency for Research on Cancer (IARC) or the National Toxicology Program (NTP).[7] Notably, some studies suggest potential anticancer activity. One study in F344 rats found that nerolidol had a protective effect against the development of adenocarcinomas.[15]

## Mechanistic Toxicology and Signaling Pathways

Recent research has focused on elucidating the molecular mechanisms underlying the biological effects of **cis-nerolidol**, particularly its anticancer properties. The primary mechanisms identified involve the induction of endoplasmic reticulum (ER) stress and the modulation of key signaling pathways.

## Induction of ER Stress and Cell Death

In both human liver and bladder carcinoma cell lines, **cis-nerolidol** has been shown to induce ER stress.[5][15][16] This is evidenced by the upregulation of ER stress response genes such as EIF2AK3 (also known as PERK) and ERN1 (also known as IRE1).[5][15] The induction of ER stress appears to be a central event leading to cell death. Mechanistic studies in bladder cancer cells identified a signaling axis involving cAMP, Ca<sup>2+</sup>, and the Mitogen-Activated Protein Kinase (MAPK) pathway that propagates the signal leading to ER stress.[16][17]

Interestingly, **cis-nerolidol** can induce multiple forms of cell death. In bladder cancer cells, it triggers two distinct pathways: an early, caspase-dependent apoptosis characterized by

membrane blebbing, and a later, caspase-independent pathway involving cytoplasmic vacuolization.[15][16][17] This dual mechanism could be advantageous for targeting tumors that have developed resistance to conventional apoptosis.[15]



[Click to download full resolution via product page](#)

*Caption: Proposed signaling cascade for **cis-nerolidol**-induced cell death.*

## Interaction with Metabolic Enzymes

**Cis-nerolidol** interacts with xenobiotic-metabolizing enzymes, particularly the cytochrome P450 (CYP) family. Its cytotoxicity in liver cancer cells is linked to extensive oxidation by CYP1A2 and CYP2C19, enzymes whose expression it also upregulates.<sup>[5]</sup> Conversely, other studies have shown that nerolidol isomers can inhibit the activity of different CYP enzymes, such as CYP3A4 and CYP2B6, which are responsible for metabolizing a large percentage of clinical drugs.<sup>[18]</sup> This suggests a potential for drug-herb interactions that warrants further investigation.

## Anti-inflammatory Signaling

**Cis-nerolidol** has demonstrated anti-inflammatory properties by inhibiting key pro-inflammatory signaling pathways. In models of colon inflammation, it was shown to inhibit both the MAP Kinase and NF-κB signaling cascades.<sup>[19]</sup> This action prevents the breakdown of epithelial tight junctions and reduces the inflammatory response, highlighting its therapeutic potential for inflammatory conditions.



[Click to download full resolution via product page](#)

*Caption: Inhibition of pro-inflammatory signaling pathways by **cis-nerolidol**.*

## Summary and Conclusion

**Cis-nerolidol** exhibits a low order of acute toxicity. The primary toxicological concern identified from the available data is a potential for weak genotoxicity and clastogenicity at high doses, a finding that contrasts with some in vitro results. There is a notable lack of data in the areas of chronic toxicity, carcinogenicity, and direct reproductive and developmental toxicity, which represent significant data gaps for a comprehensive safety assessment.

Mechanistic studies reveal that **cis-nerolidol**'s biological activity, particularly its anticancer potential, is linked to the induction of ER stress via the cAMP/Ca<sup>2+</sup>/MAPK signaling axis, leading to unique dual cell death pathways. Its interaction with CYP450 enzymes and its ability

to inhibit pro-inflammatory pathways are also key features of its toxicological and pharmacological profile. For drug development professionals, the potential for **cis-nerolidol** to inhibit major drug-metabolizing enzymes is a critical consideration. Further research is essential to address the existing data gaps and to fully characterize the safety profile of **cis-nerolidol** for its potential therapeutic applications.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Cis-nerolidol | 3790-78-1 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 2. eybna.com [eybna.com]
- 3. mdpi.com [mdpi.com]
- 4. Nerolidol: A Sesquiterpene Alcohol with Multi-Faceted Pharmacological and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cis-Nerolidol Induces Endoplasmic Reticulum Stress and Cell Death in Human Hepatocellular Carcinoma Cells through Extensive CYP2C19 and CYP1A2 Oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nerolidol, 7212-44-4 [thegoodsentscompany.com]
- 7. cdn.caymchem.com [cdn.caymchem.com]
- 8. Nerolidol – Wikipedia [de.wikipedia.org]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. In vivo genotoxicity assessment of nerolidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Protective Effect of Nerolidol on Paclitaxel-Induced Reproductive Toxicity in Rats: Oxidative Stress and Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Protective Effect of Nerolidol on Paclitaxel-Induced Reproductive Toxicity in Rats: Oxidative Stress and Inflammation | Semantic Scholar [semanticscholar.org]

- 15. Mechanism of cis-Nerolidol-Induced Bladder Carcinoma Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mechanism of cis-Nerolidol-Induced Bladder Carcinoma Cell Death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Mechanism of cis-Nerolidol-Induced Bladder Carcinoma Cell Death [mdpi.com]
- 18. Nerolidol and Farnesol Inhibit Some Cytochrome P450 Activities but Did Not Affect Other Xenobiotic-Metabolizing Enzymes in Rat and Human Hepatic Subcellular Fractions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cis-Nerolidol Inhibits MAP Kinase and NF-κB Signaling Pathways and Prevents Epithelial Tight Junction Dysfunction in Colon Inflammation: In Vivo and In Vitro Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comprehensive Review of cis-Nerolidol Toxicology and Safety]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b191965#review-of-cis-nerolidol-toxicology-and-safety-data>]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

